N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyrazine ring and an acetamide group linked to a 5-chloro-2,4-dimethoxyphenyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient nature and bioisosteric properties, making it a key pharmacophore in medicinal chemistry . This compound is synthesized via S-alkylation or condensation reactions, typical for oxadiazole derivatives .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c1-24-12-6-13(25-2)10(5-9(12)17)20-14(23)7-15-21-22-16(26-15)11-8-18-3-4-19-11/h3-6,8H,7H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCCNZDWNGGYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=NN=C(O2)C3=NC=CN=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Pyrazine vs.
- Chloro-Dimethoxyphenyl Group : The chloro and methoxy groups balance lipophilicity (Cl) and electron donation (OCH₃), contrasting with diphenylmethyl (, high lipophilicity) or sulfamoylphenyl (, high polarity).
Physicochemical Properties
Key Observations :
- The target compound’s chloro-dimethoxyphenyl group confers moderate lipophilicity, positioning it between highly lipophilic diphenylmethyl derivatives () and polar sulfamoyl/phthalazinone analogues ().
- Pyrazine’s nitrogen atoms may improve aqueous solubility relative to purely aromatic substituents.
Key Observations :
- Its chloro and methoxy substituents may mitigate toxicity issues seen in simpler chlorophenyl derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
